molecular formula C19H18N2O2S B5077339 2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B5077339
M. Wt: 338.4 g/mol
InChI Key: XUXGMPCSRRJGHH-UHFFFAOYSA-N
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Description

The compound “2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile” appears to contain several distinct substructures, including a 2,3-dihydro-1,4-benzodioxin , a thioether linkage, and a tetrahydroquinoline .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the aromatic 1,4-benzodioxin ring, the tetrahydroquinoline ring, and the cyano group attached to the quinoline ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic ring and the electron-withdrawing cyano group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a cyano group could affect its polarity and solubility .

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c20-10-14-9-13-5-1-2-6-16(13)21-19(14)24-12-15-11-22-17-7-3-4-8-18(17)23-15/h3-4,7-9,15H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXGMPCSRRJGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C#N)SCC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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